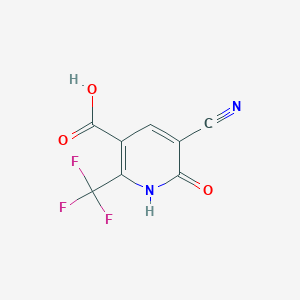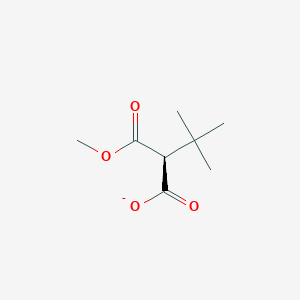
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate: is an organic compound with a specific stereochemistry, characterized by the presence of a methoxycarbonyl group and a dimethylbutanoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine: In medicine, this compound derivatives may serve as intermediates in the synthesis of pharmaceutical compounds. Their potential therapeutic properties are explored in various medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
(2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: This compound shares the methoxycarbonyl group but has an oxirane ring instead of the dimethylbutanoate structure.
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: This compound has a cyclohexane ring and a similar methoxycarbonyl group.
Uniqueness: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a dimethylbutanoate structure. This combination of features makes it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
192882-15-8 |
|---|---|
Fórmula molecular |
C8H13O4- |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
(2S)-2-methoxycarbonyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(6(9)10)7(11)12-4/h5H,1-4H3,(H,9,10)/p-1/t5-/m0/s1 |
Clave InChI |
XBWHOMGWRUJNPO-YFKPBYRVSA-M |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)[O-])C(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
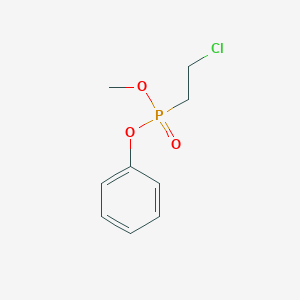
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

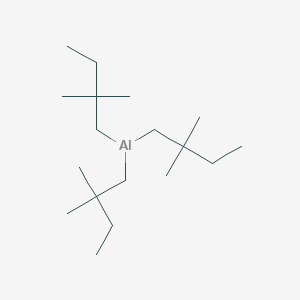
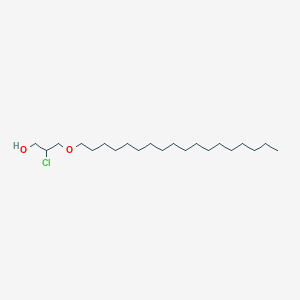
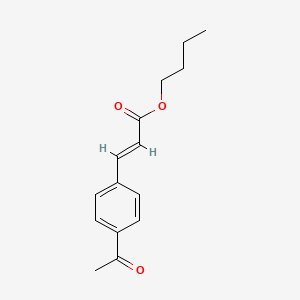
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
